molecular formula C20H21N5OS B4576428 N-[2-(1H-imidazol-1-ylmethyl)-1-isobutyl-1H-benzimidazol-5-yl]-2-thiophenecarboxamide

N-[2-(1H-imidazol-1-ylmethyl)-1-isobutyl-1H-benzimidazol-5-yl]-2-thiophenecarboxamide

Cat. No.: B4576428
M. Wt: 379.5 g/mol
InChI Key: VFQKTYIVDAXYAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-imidazol-1-ylmethyl)-1-isobutyl-1H-benzimidazol-5-yl]-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C20H21N5OS and its molecular weight is 379.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 379.14668148 g/mol and the complexity rating of the compound is 519. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • Convenient Synthesis Routes : Research demonstrates innovative synthesis techniques for substituted pyrroles and imidazoles, indicating a broader chemical application for similar compounds. These methods offer novel pathways for generating complex molecules with potential pharmacological properties (Katritzky et al., 1995).
  • Palladium-Catalyzed Syntheses : Studies have shown that palladium-catalyzed reactions enable the creation of benzimidazoles and quinazolinones from common precursors, highlighting a versatile approach to constructing these heterocycles, which are crucial in drug development and material science (Sadig et al., 2012).

Biological Applications

  • Anticancer Activities : Several new benzimidazole-thiazole derivatives have been synthesized and shown to possess promising anticancer properties. This highlights the compound's relevance in developing novel chemotherapeutic agents (Nofal et al., 2014).
  • Antimicrobial and Antioxidant Activities : Research into benzimidazole derivatives has revealed significant antimicrobial and antioxidant properties. These findings suggest potential applications in treating infections and in the development of antioxidant therapies (Sindhe et al., 2016).

Material Science and Sensory Applications

  • Chemosensors for Metal Ions : Imidazole derivatives have been employed as efficient chemosensors for detecting metal ions like aluminum, showcasing their utility in environmental monitoring and bioimaging applications (Shree et al., 2019).

Electrochemical Studies

  • Corrosion Inhibition : Benzimidazole derivatives have been evaluated as corrosion inhibitors for steel in acidic environments, demonstrating their potential in industrial applications to protect metals against corrosion (Yadav et al., 2016).

Properties

IUPAC Name

N-[2-(imidazol-1-ylmethyl)-1-(2-methylpropyl)benzimidazol-5-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5OS/c1-14(2)11-25-17-6-5-15(22-20(26)18-4-3-9-27-18)10-16(17)23-19(25)12-24-8-7-21-13-24/h3-10,13-14H,11-12H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQKTYIVDAXYAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CS3)N=C1CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(1H-imidazol-1-ylmethyl)-1-isobutyl-1H-benzimidazol-5-yl]-2-thiophenecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[2-(1H-imidazol-1-ylmethyl)-1-isobutyl-1H-benzimidazol-5-yl]-2-thiophenecarboxamide
Reactant of Route 3
Reactant of Route 3
N-[2-(1H-imidazol-1-ylmethyl)-1-isobutyl-1H-benzimidazol-5-yl]-2-thiophenecarboxamide
Reactant of Route 4
N-[2-(1H-imidazol-1-ylmethyl)-1-isobutyl-1H-benzimidazol-5-yl]-2-thiophenecarboxamide
Reactant of Route 5
N-[2-(1H-imidazol-1-ylmethyl)-1-isobutyl-1H-benzimidazol-5-yl]-2-thiophenecarboxamide
Reactant of Route 6
Reactant of Route 6
N-[2-(1H-imidazol-1-ylmethyl)-1-isobutyl-1H-benzimidazol-5-yl]-2-thiophenecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.